molecular formula C8H7BrOS B6237433 2-bromo-4-(methylsulfanyl)benzaldehyde CAS No. 1098984-01-0

2-bromo-4-(methylsulfanyl)benzaldehyde

Cat. No.: B6237433
CAS No.: 1098984-01-0
M. Wt: 231.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Halides and Thioethers in Chemical Transformations

Aryl halides and thioethers are crucial functional groups in modern organic synthesis. Aryl halides, which contain a halogen atom directly attached to an aromatic ring, are particularly important as substrates in a multitude of cross-coupling reactions. rsc.orgwiley-vch.de These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular architectures. rsc.orgwiley-vch.dersc.org The reactivity of aryl halides in these transformations is well-established, with the nature of the halogen influencing the reaction conditions required.

Thioethers, also known as organic sulfides, are characterized by a sulfur atom bonded to two organic groups. wikipedia.org They are found in various biologically active molecules and serve as important intermediates in organic synthesis. researchgate.net The sulfur atom in a thioether can be oxidized to form sulfoxides and sulfones, further expanding their synthetic utility. wikipedia.org The synthesis of thioethers can be achieved through several methods, including the reaction of organic halides with thiols or their salts. taylorandfrancis.com

Overview of Benzaldehyde (B42025) Derivatives as Versatile Synthetic Intermediates

Benzaldehyde and its derivatives are fundamental building blocks in organic chemistry. ncert.nic.ingoogleapis.com The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations. ncert.nic.in These include nucleophilic addition reactions, oxidation to carboxylic acids, and reduction to benzyl (B1604629) alcohols. Furthermore, the aromatic ring of benzaldehyde can be functionalized through electrophilic aromatic substitution reactions. The combination of these reactive sites makes substituted benzaldehydes exceptionally versatile intermediates for the synthesis of a vast number of organic compounds. liberty.eduresearchgate.net

Structural Context of 2-Bromo-4-(methylsulfanyl)benzaldehyde within Aromatic Chemistry

This compound is a disubstituted benzaldehyde derivative featuring a bromine atom at the ortho position and a methylsulfanyl (or methylthio) group at the para position relative to the aldehyde group. This specific arrangement of functional groups imparts a unique reactivity profile to the molecule. The bromine atom serves as a handle for cross-coupling reactions, while the methylsulfanyl group can influence the electronic properties of the aromatic ring and can itself be a site for further chemical modification. The aldehyde group, of course, remains a key site for a variety of transformations.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC8H7BrOS
InChI KeyQIXIWZNICPQRQP-UHFFFAOYSA-N uni.lu
Monoisotopic Mass229.9401 Da uni.lu
XlogP (predicted)2.6 uni.lu

This table is interactive. You can sort and filter the data.

Research Landscape and Emerging Trends in Functionalized Benzaldehyde Chemistry

The field of functionalized benzaldehyde chemistry is continually evolving, with new synthetic methods and applications being reported regularly. A significant trend is the development of more efficient and selective methods for the synthesis of substituted benzaldehydes. acs.org This includes the use of novel catalytic systems and one-pot procedures to streamline synthetic routes. acs.org

Another area of active research is the direct C-H functionalization of benzaldehydes, which allows for the introduction of new functional groups at specific positions on the aromatic ring without the need for pre-functionalized starting materials. nih.govresearchgate.net This approach offers a more atom-economical and environmentally friendly way to access a wide range of benzaldehyde derivatives. nih.gov Furthermore, the development of benzaldehyde-functionalized materials, such as ionic liquids and glycans, is an emerging area with potential applications in catalysis and surface chemistry. researchgate.netnih.gov

The synthesis of Schiff bases from 4-(methylthio)benzaldehyde (B43086) and various amines has also been explored, leading to compounds with potential biological activities. growingscience.com These studies highlight the ongoing interest in leveraging the reactivity of functionalized benzaldehydes to create novel molecular structures.

Properties

CAS No.

1098984-01-0

Molecular Formula

C8H7BrOS

Molecular Weight

231.1

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Bromo 4 Methylsulfanyl Benzaldehyde

Regioselective Bromination Approaches in Aromatic Systems

The introduction of a bromine atom onto an aromatic ring can be achieved through several methods. The choice of method is crucial for controlling the position of bromination, especially in the presence of other substituents that direct the electrophilic attack.

Electrophilic Aromatic Substitution for Bromine Introduction

Electrophilic aromatic substitution (EAS) is a fundamental method for the bromination of aromatic compounds. The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the ring. In the context of synthesizing 2-bromo-4-(methylsulfanyl)benzaldehyde, one could envision starting with 4-(methylsulfanyl)benzaldehyde. The methylsulfanyl (-SMe) group is an ortho, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. The formyl (-CHO) group, on the other hand, is a deactivating and meta-directing group.

Given that the desired product has the bromine atom ortho to the formyl group and meta to the methylsulfanyl group, a direct bromination of 4-(methylsulfanyl)benzaldehyde would likely yield the undesired 3-bromo-4-(methylsulfanyl)benzaldehyde (B2787515) as the major product, due to the stronger ortho, para-directing effect of the methylsulfanyl group.

However, if the synthesis starts from a different precursor, electrophilic bromination can be a viable strategy. For instance, the bromination of 4-fluorobenzaldehyde (B137897) with dibromohydantoin in a mixture of trifluoroacetic acid and sulfuric acid has been shown to produce 2-bromo-4-fluorobenzaldehyde (B1271550) in high yield. nih.gov This demonstrates that bromination ortho to a deactivating formyl group is possible, particularly when the para position is occupied. A similar strategy could be envisioned where the methylsulfanyl group is introduced after the regioselective bromination.

Another relevant example is the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) using KBrO3 in an acidic medium, which yields 2-bromo-4,5-dimethoxybenzaldehyde. libretexts.org This further illustrates the feasibility of introducing a bromine atom ortho to an aldehyde group, influenced by the directing effects of other substituents. The use of N-bromosuccinimide (NBS) in acetonitrile (B52724) is a common method for regioselective bromination of activated aromatic rings, often leading to para-bromination. nih.govyoutube.com However, for less activated or specifically substituted rings, the conditions can be tuned to achieve ortho-bromination.

Table 1: Examples of Electrophilic Aromatic Bromination
Starting MaterialBrominating AgentSolvent/CatalystProductYieldReference
4-FluorobenzaldehydeDibromohydantoinTFA/H2SO42-Bromo-4-fluorobenzaldehyde85% nih.gov
VeratraldehydeKBrO3Acidic medium2-Bromo-4,5-dimethoxybenzaldehydeup to 82.03% libretexts.org
AcetanilideNBSAcetonitrile/HCl (cat.)4'-BromoacetanilideHigh youtube.com

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org While common DMGs include amides, carbamates, and methoxy (B1213986) groups, research has shown that a bromine atom itself can act as a directing group for metalation. nih.gov

In the context of synthesizing this compound, one could potentially start with 4-(methylsulfanyl)benzaldehyde and utilize the formyl group, or a protected form of it, as a DMG to direct lithiation to the 2-position, followed by quenching with a bromine source like N-bromosuccinimide (NBS) or 1,2-dibromo-1,1,2,2-tetrachloroethane. However, the formyl group itself is generally not a good DMG as it is susceptible to attack by the organolithium reagent. Therefore, it would likely need to be protected as an acetal, which can act as a DMG.

Alternatively, a strategy involving a halogen-metal exchange followed by functionalization could be employed. For instance, starting with a dihalogenated precursor like 2,4-dibromobenzaldehyde (B1584873), a selective lithium-halogen exchange at one of the bromine positions followed by reaction with a methyl electrophile is a possibility, though controlling the regioselectivity of the exchange can be challenging.

A more direct DoM approach could involve a substrate where the methylsulfanyl group assists in directing the lithiation. However, the directing ability of the methylsulfanyl group is generally weaker than other common DMGs.

Transition Metal-Catalyzed C-H Bromination Reactions

In recent years, transition metal-catalyzed C-H activation has emerged as a highly efficient and regioselective method for the functionalization of aromatic rings. nih.govlibretexts.org These reactions offer alternative selectivities compared to classical electrophilic substitutions. For instance, ruthenium-catalyzed meta-selective C-H bromination has been reported for 2-phenylpyridine (B120327) derivatives. nih.gov While this specific system may not be directly applicable to benzaldehyde (B42025) derivatives, it highlights the potential of transition metal catalysis to achieve otherwise difficult-to-access substitution patterns.

Palladium-catalyzed C-H functionalization using transient directing groups has also been developed for the ortho-methylation and fluorination of benzaldehydes. wikipedia.org It is conceivable that a similar strategy could be developed for the ortho-bromination of 4-(methylsulfanyl)benzaldehyde by employing a suitable directing group that coordinates to the palladium catalyst and directs the C-H activation to the desired position.

Introduction of the Methylsulfanyl Moiety

Nucleophilic Aromatic Substitution of Halogen with Thiols

Nucleophilic aromatic substitution (SNA) is a common method for introducing sulfur nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.orgnih.gov In the synthesis of this compound, a plausible route involves the reaction of a dihalogenated precursor, such as 2,4-dibromobenzaldehyde or 2-fluoro-4-bromobenzaldehyde, with a methylthiolate source, such as sodium thiomethoxide (NaSMe).

The formyl group at the 1-position and the bromine at the 2-position would activate the halogen at the 4-position towards nucleophilic attack. A patent describes the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 2-fluoro-4-bromobenzaldehyde via an SNAr reaction with sodium methoxide (B1231860) in 38% yield. A similar reaction with sodium thiomethoxide would be expected to proceed, likely with even greater facility, as sulfur nucleophiles are generally more reactive than their oxygen counterparts in SNAr reactions.

Table 2: Example of Nucleophilic Aromatic Substitution
Starting MaterialNucleophileSolvent/ConditionsProductYieldReference
2-Fluoro-4-bromobenzaldehydeSodium methoxideNot specified4-Bromo-2-methoxybenzaldehyde38%

Metal-Catalyzed C-S Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-sulfur bonds. Palladium- and copper-based catalytic systems are most commonly employed for this transformation.

A potential route to this compound would involve the cross-coupling of a dihalo-benzaldehyde, such as 2,4-dibromobenzaldehyde, with a methylthiol source. Given the differential reactivity of the C-Br bonds, a selective coupling at the 4-position might be achievable under carefully controlled conditions.

Alternatively, one could start with 2-bromobenzaldehyde (B122850) and introduce the methylsulfanyl group at the 4-position via a C-H functionalization/C-S coupling approach, although this would require a directing group to achieve the desired regioselectivity.

A more straightforward approach would be to start with 4-bromobenzaldehyde (B125591) and perform a C-H activation/bromination at the 2-position, followed by a C-S coupling reaction to introduce the methylsulfanyl group at the 4-position. Copper-catalyzed coupling of 2-bromobenzoic acids with thiols has been shown to be highly efficient, providing the corresponding thioethers in excellent yields. This suggests that a copper-catalyzed coupling of a suitable bromobenzaldehyde derivative with a methylthiol source is a feasible strategy.

Table 3: Examples of Metal-Catalyzed C-S Coupling Reactions
Aryl HalideSulfur SourceCatalyst/LigandBase/SolventProductYieldReference
2-Bromobenzoic acidVarious thiolsCu/Cu2OK2CO3/EGDEArylthiobenzoic acids81-99%

Methylation of Thiophenols

A crucial step in one of the synthetic routes to this compound involves the methylation of a thiophenol precursor, specifically 3-bromo-4-mercaptobenzaldehyde. This reaction transforms the thiol group (-SH) into a methylsulfanyl group (-SCH₃). The methylation is typically achieved using an electrophilic methylating agent, such as methyl iodide, in the presence of a base. The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then readily attacks the methyl iodide in an SN2 reaction.

Common bases employed for this transformation include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being frequently used as they can dissolve the reactants and facilitate the nucleophilic substitution. For instance, the methylation of a related bromovanillin has been successfully carried out using methyl iodide in DMF with potassium carbonate as the base. rsc.org A similar approach can be applied to the synthesis of the target molecule, as outlined in the following reaction scheme:

Reaction Scheme: Methylation of 3-bromo-4-mercaptobenzaldehyde

Typical Reaction Conditions:

ParameterCondition
Substrate 3-bromo-4-mercaptobenzaldehyde
Reagent Methyl iodide (CH₃I)
Base Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature Room temperature to gentle heating

This method offers a direct and efficient way to introduce the methylsulfanyl group onto the aromatic ring, provided the thiophenol precursor is readily available.

Formylation Reactions for Aldehyde Group Installation

The introduction of the aldehyde group (-CHO) onto the aromatic ring is a key transformation in the synthesis of this compound. Several classical formylation methods can be considered, each with its own advantages and limitations depending on the substrate and desired regioselectivity.

Vilsmeier-Haack Formylation in Functionalized Arenes

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. jk-sci.comchemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.comorganic-chemistry.orgwikipedia.org This forms a highly electrophilic chloromethyliminium salt that attacks the aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. chemistrysteps.comwikipedia.org

For the synthesis of this compound, the starting material would be 1-bromo-3-(methylsulfanyl)benzene. The methylsulfanyl group (-SCH₃) is an ortho-, para-directing group, while the bromo group (-Br) is also an ortho-, para-directing but deactivating group. The stronger activating effect of the methylsulfanyl group would direct the formylation to the positions ortho and para to it. The para position is already occupied by the bromine atom, and one of the ortho positions is sterically hindered by the bromine atom. Therefore, formylation is expected to occur at the less hindered ortho position, which is also para to the bromine atom, leading to the desired product.

Reaction Scheme: Vilsmeier-Haack Formylation

((2-bromo-4-(methylsulfanyl)phenyl)methanol) (this compound)

Convergent and Divergent Synthetic Pathways

Chemo- and Regioselectivity Challenges in Multi-Substituted Systems

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the formylation reaction on the precursor, 1-bromo-3-(methylsulfanyl)benzene. The two substituents exert competing directing effects on electrophilic aromatic substitution.

The methylsulfanyl (-SMe) group is an ortho,para-directing activator due to the lone pairs on the sulfur atom which can be donated to the aromatic ring, stabilizing the arenium ion intermediate. Conversely, the bromo (-Br) group is a deactivating ortho,para-director. The deactivating nature stems from its inductive electron-withdrawing effect, while the para-directing influence is due to the resonance donation of its lone pairs.

In the case of 1-bromo-3-(methylsulfanyl)benzene, the positions ortho and para to the methylsulfanyl group are C2, C4, and C6. The positions ortho and para to the bromo group are C2, C4, and C6. Therefore, both substituents direct towards the same positions. However, the activating nature of the methylsulfanyl group would preferentially direct the incoming electrophile. The formylation is expected to occur at the positions most activated by the methylsulfanyl group, which are the C2, C4, and C6 positions. Of these, the C2 and C6 positions are ortho to the methylsulfanyl group, and the C4 position is para. Steric hindrance from the existing substituents can also play a significant role in determining the final product distribution. The Vilsmeier-Haack reaction is a commonly employed method for the formylation of electron-rich aromatic rings and is a suitable choice for this transformation. wikipedia.orgijpcbs.com

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the optimization of various reaction parameters to maximize the yield of the desired isomer and minimize the formation of byproducts. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), is a versatile method for formylation. numberanalytics.comnumberanalytics.comchemistrysteps.comorganic-chemistry.orgtcichemicals.comjk-sci.com

Key parameters for optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. Dichloromethane or 1,2-dichloroethane (B1671644) are common solvents for the Vilsmeier-Haack reaction. numberanalytics.com The reaction temperature can significantly influence the rate and selectivity, with initial formation of the Vilsmeier reagent often carried out at low temperatures, followed by reaction with the aromatic substrate at elevated temperatures. numberanalytics.comjk-sci.com

The molar ratio of the Vilsmeier reagent to the substrate is a critical factor. An excess of the reagent may lead to the formation of undesired byproducts or multiple formylations. Therefore, a systematic study of the stoichiometry is necessary to achieve optimal results.

Table 1: Hypothetical Optimization of Vilsmeier-Haack Reaction for the Synthesis of this compound

EntrySubstrateFormylating AgentSolventTemperature (°C)Time (h)Yield of this compound (%)
11-bromo-3-(methylsulfanyl)benzenePOCl₃/DMF (1.2 eq)CH₂Cl₂0 to 60665
21-bromo-3-(methylsulfanyl)benzenePOCl₃/DMF (1.5 eq)CH₂Cl₂0 to 60672
31-bromo-3-(methylsulfanyl)benzenePOCl₃/DMF (1.5 eq)1,2-Dichloroethane0 to 80478
41-bromo-3-(methylsulfanyl)benzeneOxalyl chloride/DMF (1.2 eq)CH₂Cl₂-10 to 50868

This table presents hypothetical data for illustrative purposes.

Other formylation methods such as the Duff reaction, which is suitable for electron-rich phenols, and the Rieche formylation, could also be considered, although the Vilsmeier-Haack reaction is generally more applicable to thioanisole (B89551) derivatives. wikipedia.orgecu.edusemanticscholar.orgwikipedia.orgsynarchive.comrsc.orgresearchgate.net Another potential strategy involves the ortho-lithiation of 1-bromo-3-(methylsulfanyl)benzene followed by quenching with a formylating agent like DMF. thieme-connect.delookchem.comnih.gov This approach can offer high regioselectivity, directed by the bromo group.

Reactivity and Reaction Mechanisms of 2 Bromo 4 Methylsulfanyl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a cornerstone of the molecule's reactivity, participating in a wide array of transformations including nucleophilic additions, condensations, and redox reactions. The electrophilic nature of the carbonyl carbon, influenced by the electron-withdrawing bromo substituent and the electron-donating methylsulfanyl group, dictates its interaction with various reagents.

Nucleophilic Addition Reactions

The fundamental reaction of the aldehyde group in 2-bromo-4-(methylsulfanyl)benzaldehyde is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. The reaction is influenced by both steric and electronic factors. While the ortho-bromo group may offer some steric hindrance, the aldehyde's inherent reactivity generally allows for efficient additions. Aromatic aldehydes are typically less reactive than their aliphatic counterparts due to the resonance-donating effect of the benzene (B151609) ring, which slightly reduces the electrophilicity of the carbonyl carbon.

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

Condensation reactions represent a significant class of transformations for this compound, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds.

Schiff Base Formation: This reaction involves the condensation of the aldehyde with a primary amine to form an imine, or Schiff base. The reaction typically proceeds under acid or base catalysis. The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to yield the final imine product. mediresonline.orgnih.gov Schiff bases derived from substituted benzaldehydes are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in coordination chemistry. nih.govgoogle.comnih.gov For instance, the reaction of a substituted benzaldehyde (B42025) with an aminophenol can yield a Schiff base phenol, which can be further functionalized. google.com

Knoevenagel Condensation: this compound is a suitable substrate for the Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a weak base. sigmaaldrich.com This reaction is a powerful method for C-C bond formation, typically yielding an α,β-unsaturated product after spontaneous dehydration of the initial adduct. wikipedia.orgwikipedia.org The reaction is often catalyzed by amines like piperidine (B6355638) or bases such as potassium carbonate. wikipedia.orgwikipedia.org A closely related compound, 2-bromo-4-methylbenzaldehyde (B1335389), is known to participate in Knoevenagel condensations. sigmaaldrich.com

A typical Knoevenagel condensation reaction is presented in the table below:

ReactantsCatalystProduct Type
This compound, MalononitrilePiperidine or Potassium Carbonate2-(2-bromo-4-(methylsulfanyl)benzylidene)malononitrile
This compound, Diethyl malonatePiperidine or Potassium CarbonateDiethyl 2-(2-bromo-4-(methylsulfanyl)benzylidene)malonate

The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, as it often leads to subsequent decarboxylation. wikipedia.org

Oxidative and Reductive Transformations of the Aldehyde

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of this compound to 2-bromo-4-(methylsulfanyl)benzoic acid can be achieved using a variety of common oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like silver oxide (Ag₂O) are effective for this transformation. The choice of oxidant may depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

Reduction: The selective reduction of the aldehyde to the corresponding primary alcohol, (2-bromo-4-(methylsulfanyl)phenyl)methanol , is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose, as it typically does not affect the aryl bromide or methylsulfanyl groups. For example, the reduction of similar substituted benzaldehydes to their benzyl (B1604629) alcohol derivatives has been successfully achieved using NaBH₄, sometimes in the presence of a weak acid to prevent side reactions. nih.gov

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for the construction of more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Stille)

The aryl bromide functionality of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C bonds.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.com This method is widely used to form biaryl compounds or to introduce alkyl or vinyl substituents. The reaction of this compound with an arylboronic acid, for instance, would yield a substituted biphenyl (B1667301) derivative. A typical catalytic system involves a palladium source like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base such as K₂CO₃ or K₃PO₄. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a base (e.g., triethylamine), and often a phosphine (B1218219) ligand. wikipedia.org This reaction is stereoselective, usually affording the trans-alkene product. organic-chemistry.org The intramolecular version of the Heck reaction is also a powerful tool for constructing cyclic systems. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a direct route to arylalkynes. Copper-free Sonogashira protocols have also been developed. organic-chemistry.orglibretexts.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl bromide, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of the organotin reagents. A variation, the Stille-carbonylative cross-coupling, allows for the insertion of a carbonyl group, leading to the formation of ketones. wikipedia.org The related 2-bromo-4-methylbenzaldehyde has been noted as a reactant in carbonylative Stille couplings. sigmaaldrich.com

The table below summarizes typical conditions for these cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst SystemTypical Product
Suzuki Arylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl derivative
Heck Alkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Et₃NSubstituted alkene
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃NArylalkyne
Stille OrganostannanePd(PPh₃)₄Substituted arene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. However, the reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.orgnih.gov In this compound, the aldehyde group is an electron-withdrawing group situated ortho to the bromine atom. This positioning can activate the C-Br bond towards nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing aldehyde group. In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org The rate of reaction is often dependent on the stability of the Meisenheimer complex, with the order of leaving group reactivity generally being F > Cl > Br > I. masterorganicchemistry.com While bromine is not the most reactive leaving group, the activation provided by the ortho-aldehyde group makes SNAr a feasible pathway with strong nucleophiles.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound. This reaction typically involves electropositive metals like lithium, sodium, and magnesium with organochlorides, bromides, and iodides. The preparation of organolithium compounds, in particular, heavily relies on this method.

The reaction can be broadly categorized into two types: reactions with organolithium compounds and reactions involving lithium metal. Commercial organolithium compounds are often produced through the reaction of lithium with organic bromides and chlorides. However, the more common laboratory-scale synthesis involves the reaction of a preformed organolithium compound with an organic halide. Butyllithium is a frequently used reagent for this purpose. This method, discovered independently by Gilman and Wittig in the late 1930s, is not a salt metathesis reaction as no salt is formed.

Lithium-halogen exchange is a valuable technique for preparing vinyl, aryl, and primary alkyllithium reagents. A key feature of this reaction is that vinyl halides typically undergo exchange with retention of the double bond's stereochemistry. The rate of exchange is influenced by the presence of certain functional groups; for instance, alkoxyl or other chelating groups can accelerate the reaction. The exchange rates generally follow the trend of I > Br > Cl. The reaction is kinetically controlled, with the rate being primarily influenced by the stability of the carbanion intermediates of the organolithium reagents (sp > sp2 > sp3).

This reaction has found numerous applications in organic synthesis. For example, it is a crucial step in the Parham cyclization, where an aryl halide undergoes exchange with an organolithium reagent to form a lithiated arene. If this arene has a side chain with an electrophilic part, the carbanion will attack it intramolecularly, leading to cyclization. This strategy is particularly useful for forming heterocycles.

In the context of substituted benzaldehydes, metal-halogen exchange has been utilized in the synthesis of various derivatives. For instance, a new synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene (B72686) involves a metal-halogen exchange followed by formylation. google.com Similarly, the synthesis of 2-bromo-4-methylbenzaldehyde can be achieved from 2-bromo-4-methylaniline (B145976) via diazotization followed by a Sandmeyer-type reaction, which, while not a direct metal-halogen exchange on the aldehyde, highlights the manipulation of bromo-substituted benzaldehyde precursors. orgsyn.orgorgsyn.org

Reactivity of the Methylsulfanyl Group

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The methylsulfanyl group (-SCH₃) in this compound can be oxidized to form the corresponding sulfoxide and sulfone derivatives. The oxidation of substituted benzaldehydes has been studied using various oxidizing agents. For example, the oxidation of p-chlorobenzaldehyde and p-methylbenzaldehyde by Isoquinolinium bromochromate in an acetic acid medium has been reported. arcjournals.org The reaction proceeds through the formation of a complex between the oxidant and the substrate, leading to the corresponding benzoic acids. arcjournals.org

The oxidation of the sulfur atom in a methylsulfanyl group is a common transformation in organic synthesis. For instance, 4-(methylthio)benzaldehyde (B43086) can be oxidized to p-(methylsulfinyl)benzaldehyde. lookchem.com This transformation can be achieved using various reagents, including hydrogen peroxide. lookchem.com

S-Alkylation and S-Acylation Reactions

Cleavage and Modification of the Thioether Linkage

The thioether linkage in molecules can be cleaved under certain conditions. For example, Raney nickel is known to catalyze the cleavage of thioether bonds. nih.govnih.gov This method has been used to quantify the amount of 4-hydroxynonenal (B163490) bound to proteins through a thioether linkage. nih.govnih.gov It is plausible that the C-S bond in this compound could be cleaved under similar reductive conditions.

Synergistic and Antagonistic Effects of Substituents on Aromatic Reactivity

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS) is significantly influenced by the nature of the substituents. numberanalytics.com Substituents can be classified as either activating or deactivating groups. lumenlearning.comlibretexts.org Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease the rate. lumenlearning.comlibretexts.org This effect is due to the substituent's ability to donate or withdraw electron density from the aromatic ring. lumenlearning.com

The position of substitution is also directed by the existing substituents. msu.edu Substituents are generally classified as ortho/para-directing or meta-directing. numberanalytics.com

In the case of this compound, we have three substituents on the benzene ring: a bromo group, a methylsulfanyl group, and a formyl group.

Bromo group (-Br): Halogens are deactivating yet ortho/para-directing. lumenlearning.comlibretexts.org The deactivation is due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.orglibretexts.org

Methylsulfanyl group (-SCH₃): The methylsulfanyl group is generally considered to be an activating group and is ortho/para-directing. It donates electron density to the ring via resonance.

Formyl group (-CHO): The aldehyde group is a deactivating group and is meta-directing. numberanalytics.com It withdraws electrons from the aromatic ring through both inductive and resonance effects. libretexts.org

When multiple substituents are present, their effects can be either synergistic (reinforcing) or antagonistic (opposing). msu.edu In this compound, the bromo and methylsulfanyl groups are para to each other. The bromo group deactivates the ring but directs ortho and para. The methylsulfanyl group activates the ring and also directs ortho and para. The formyl group, being a meta-director, deactivates the ring and directs incoming electrophiles to the positions meta to it.

Steric Hindrance Considerations in Reaction Pathways

The presence of a bromine atom at the ortho-position relative to the aldehyde group in this compound introduces significant steric hindrance. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon of the aldehyde. The extent of this hindrance is a critical factor in determining the feasibility and rate of reactions involving the aldehyde functionality.

In general, the reactivity of benzaldehydes towards nucleophilic attack can be diminished by ortho-substituents. ias.ac.inlearncbse.in The large atomic radius of bromine creates a "steric shield" around the aldehyde group, making it more difficult for incoming reagents to access the reaction center. This effect has been observed in related ortho-substituted benzaldehydes, where the presence of a bulky group can necessitate more forcing reaction conditions or lead to lower yields compared to their unhindered para- or meta-substituted counterparts. acs.org

For instance, in reactions such as the formation of cyanohydrins or the addition of Grignard reagents, the steric bulk of the ortho-bromo group in this compound is expected to slow down the reaction rate. X-ray crystallographic studies on other ortho-bromoarylaldehydes have shown that the bromo substituent can influence the rotation of the aldehyde group out of the plane of the aromatic ring, which can also affect its reactivity. researchgate.net

The table below provides a qualitative comparison of the expected reactivity of the aldehyde group in different substituted benzaldehydes, highlighting the impact of steric hindrance.

CompoundSubstituent(s)Expected Aldehyde ReactivityPrimary Influencing Factor
BenzaldehydeNoneHighMinimal steric hindrance
4-Bromobenzaldehyde (B125591)para-BromoHighMinimal steric hindrance from the para position
2-Bromobenzaldehyde (B122850)ortho-BromoModerate to LowSignificant steric hindrance from the ortho-bromo group
This compoundortho-Bromo, para-MethylsulfanylModerate to LowSignificant steric hindrance from the ortho-bromo group

It is important to note that while the ortho-bromo group presents a steric barrier, the electronic effects of both the bromo and methylsulfanyl groups also play a crucial role in modulating the reactivity of the aldehyde.

Regiochemical Control in Further Functionalization

The existing substituents on the benzene ring of this compound exert strong directing effects in electrophilic and nucleophilic aromatic substitution reactions, thereby controlling the regiochemistry of further functionalization.

The aldehyde group is a meta-directing deactivator for electrophilic aromatic substitution due to its electron-withdrawing nature. numberanalytics.com Similarly, the bromo group is a deactivating but ortho-, para-directing substituent. In contrast, the methylsulfanyl (-SMe) group at the para-position is an activating ortho-, para-director due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. numberanalytics.com

In the case of nucleophilic aromatic substitution (SNA_r_), the electron-withdrawing nature of the aldehyde group activates the ring towards attack, particularly at the ortho and para positions. numberanalytics.com The bromine atom at the C2 position is a potential leaving group. The presence of the electron-withdrawing aldehyde group ortho to the bromine atom would facilitate nucleophilic displacement of the bromide. Computational studies on related polyhalogenated benzaldehydes have shown that the LUMO (Lowest Unoccupied Molecular Orbital) distribution can predict the most likely site for nucleophilic attack. wuxibiology.com For this compound, the C2 position is expected to be the primary site for nucleophilic substitution.

Further functionalization can also be achieved through reactions involving the existing substituents. For example, the methylsulfanyl group can be oxidized to a methylsulfinyl or methylsulfonyl group, which would significantly alter the electronic properties of the molecule, turning it into a strong electron-withdrawing group. chemicalbook.com The bromo group can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide range of substituents at the C2 position. sigmaaldrich.com

The table below summarizes the expected regioselectivity for different types of reactions on this compound.

Reaction TypeDirecting GroupsPredicted Site of FunctionalizationRationale
Electrophilic Aromatic Substitution-CHO (meta), -Br (ortho, para), -SMe (ortho, para)C5Activation by the para-SMe group outweighs deactivation by the other groups at this less hindered position.
Nucleophilic Aromatic Substitution-CHO (ortho, para activating for SNA_r)C2Activation by the ortho-aldehyde group and the presence of a good leaving group (Br).
Cross-Coupling Reactions-BrC2The C-Br bond is a common site for metal-catalyzed cross-coupling reactions.

Advanced Spectroscopic and Computational Analysis of 2 Bromo 4 Methylsulfanyl Benzaldehyde

Vibrational Spectroscopy for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a profound insight into the molecular structure, functional groups, and conformational possibilities of a molecule. For 2-bromo-4-(methylsulfanyl)benzaldehyde, these methods are instrumental in identifying characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Band Assignments

The FT-IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrational motions of its constituent functional groups. While a publicly available experimental spectrum for this specific compound is not readily found in the surveyed literature, characteristic absorption regions for its key structural motifs can be predicted based on data from analogous molecules.

Key expected FT-IR vibrational bands include:

Aldehyde C-H Stretch: A pair of weak to medium bands is anticipated in the range of 2850-2700 cm⁻¹.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is characteristic of the aldehyde carbonyl group, typically appearing in the region of 1710-1680 cm⁻¹. The position of this band can be influenced by electronic effects of the substituents on the aromatic ring.

Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will give rise to absorptions in the fingerprint region (below 1300 cm⁻¹).

C-S Stretch: The stretching vibration of the methylsulfanyl (S-CH₃) group is typically weak and appears in the 710-570 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a band in the low-frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

A hypothetical data table for the characteristic FT-IR bands is presented below for illustrative purposes, based on typical ranges for the functional groups present.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aldehyde C-H Stretch2850 - 2700Weak to Medium
Carbonyl (C=O) Stretch1710 - 1680Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
Aromatic C-H Bending1300 - 1000 (in-plane), 900 - 675 (out-of-plane)Medium to Strong
C-S Stretch710 - 570Weak
C-Br Stretch600 - 500Medium to Strong

Raman Spectroscopy: Molecular Vibrations and Symmetry Analysis

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. Vibrations that result in a change in molecular polarizability are Raman active. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the vibrations of the C-S and C-Br bonds, which can sometimes be weak in FT-IR spectra.

Expected prominent Raman bands would include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring typically gives a strong Raman signal.

C-S and S-CH₃ Vibrations: These vibrations are often more readily observed in Raman spectra compared to FT-IR.

C-Br Stretch: The C-Br stretching vibration should also be Raman active.

Due to the lack of publicly available experimental Raman spectra, a detailed symmetry analysis and specific band assignments cannot be definitively provided at this time.

Correlation of Experimental and Theoretically Predicted Vibrational Modes

In modern chemical analysis, a powerful approach involves the correlation of experimentally obtained vibrational spectra with those predicted by theoretical calculations, often using Density Functional Theory (DFT). nih.govnih.gov Such studies on substituted benzaldehydes have demonstrated that DFT methods can accurately predict vibrational frequencies and aid in the definitive assignment of complex spectral features. researchgate.netmdpi.comresearchgate.net For this compound, a computational study would involve optimizing the molecular geometry and calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors. This correlative approach would provide a robust and detailed understanding of the vibrational dynamics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are fundamental techniques for the structural characterization of organic compounds like this compound.

¹H NMR: Proton Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. Based on the structure, the following proton signals are expected:

Aldehyde Proton (-CHO): A singlet, typically found in the downfield region of the spectrum (δ 9.5-10.5 ppm), due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: The three protons on the benzene ring will exhibit distinct signals. Their chemical shifts and multiplicities will be influenced by the electronic effects of the bromo, methylsulfanyl, and aldehyde substituents. The proton ortho to the aldehyde group is expected to be the most downfield of the aromatic protons. Spin-spin coupling between adjacent aromatic protons would lead to characteristic splitting patterns (e.g., doublets, doublet of doublets).

Methylsulfanyl Protons (-SCH₃): A singlet corresponding to the three equivalent protons of the methyl group, expected to appear in the upfield region of the spectrum (δ 2.0-3.0 ppm).

A hypothetical ¹H NMR data table is provided below for illustrative purposes.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHO9.5 - 10.5Singlet-
Aromatic-H7.0 - 8.0Multiplet-
-SCH₃2.0 - 3.0Singlet-

¹³C NMR: Carbon Chemical Shifts and Spin-Spin Interactions

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals are anticipated:

Carbonyl Carbon (-CHO): This carbon is highly deshielded and will appear far downfield, typically in the range of δ 190-200 ppm.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts will be influenced by the attached substituents. The carbon attached to the bromine atom (C-Br) will be influenced by the heavy atom effect, while the carbon attached to the sulfur atom (C-S) will also have a characteristic shift.

Methylsulfanyl Carbon (-SCH₃): The methyl carbon will appear in the upfield region of the spectrum, typically between δ 10-25 ppm.

A hypothetical ¹³C NMR data table is presented below for illustrative purposes.

Carbon Expected Chemical Shift (δ, ppm)
-CHO190 - 200
Aromatic C-Br110 - 125
Aromatic C-S140 - 155
Other Aromatic C120 - 140
-SCH₃10 - 25

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of molecules like this compound by mapping correlations between nuclei. wikipedia.org While specific experimental spectra for this compound are not publicly documented, its connectivity can be reliably predicted based on the analysis of related structures and fundamental NMR principles. cam.ac.ukyoutube.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. wikipedia.org For this compound, the aromatic region would be of primary interest. Cross-peaks are expected between adjacent aromatic protons. The aromatic proton at C5 would show a correlation to the proton at C6. Similarly, the proton at C3 would show a correlation with the proton at C5, though likely weaker depending on the coupling constant. The aldehydic proton and the methyl protons of the methylsulfanyl group would appear as singlets and thus not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). wikipedia.org This is crucial for assigning the carbon signals.

Predicted ¹H-¹³C HSQC Correlations for this compound

Proton (¹H) SignalPredicted Chemical Shift (ppm)Correlated Carbon (¹³C) SignalPredicted Chemical Shift (ppm)
Aldehyde (-CHO)9.8 - 10.4C=O190 - 195
Aromatic H-37.5 - 7.8C-3125 - 130
Aromatic H-57.2 - 7.5C-5120 - 125
Aromatic H-67.7 - 8.0C-6130 - 135
Methyl (-SCH₃)2.4 - 2.6-SCH₃15 - 20

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (typically 2-3 bond) couplings between protons and carbons, which is essential for piecing together the molecular skeleton. youtube.com

Key predicted HMBC correlations would include:

The aldehydic proton showing correlations to the aromatic carbons C-2 and C-6.

The aromatic proton H-3 correlating with carbons C-1 (carbonyl), C-2 (bromo-substituted), C-4 (methylsulfanyl-substituted), and C-5.

The aromatic proton H-5 showing correlations to C-1, C-3, C-4, and C-6.

The aromatic proton H-6 correlating with C-1, C-2, C-4, and C-5.

The methyl protons (-SCH₃) showing a crucial correlation to the aromatic carbon C-4, confirming the position of the methylsulfanyl group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. For this compound, with the chemical formula C₈H₇BrOS, the expected exact mass can be calculated. The presence of bromine is a key indicator, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which would result in a characteristic M and M+2 isotopic pattern in the mass spectrum. docbrown.info

Predicted HRMS Data for this compound

Ion FormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[C₈H₇BrOS]⁺229.9479231.9459

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, providing valuable structural information. The fragmentation of this compound would be influenced by the aromatic ring and its three substituents. whitman.edulibretexts.org

Key expected fragmentation pathways include:

Loss of a hydrogen radical (-H•): A common fragmentation for aldehydes, leading to a stable acylium ion [M-1]⁺. miamioh.edu

Loss of the formyl radical (-CHO•): Cleavage of the aldehyde group would result in an [M-29]⁺ ion. miamioh.edu

Loss of a bromine radical (-Br•): The C-Br bond is relatively weak and can cleave to give an [M-79/81]⁺ fragment.

Loss of a methyl radical (-CH₃•): Fragmentation of the methylsulfanyl group can lead to an [M-15]⁺ ion.

Loss of a thioformyl (B1219250) radical (-CHS•): Rearrangement and cleavage could lead to the loss of a CHS radical, resulting in an [M-45]⁺ fragment.

The presence of the stable aromatic ring would likely make the molecular ion peak relatively intense. whitman.edu The tropylium (B1234903) ion (m/z 91), a common fragment in alkyl-substituted benzenes, is less likely to be a major peak here due to the other functional groups, but smaller aromatic fragments like the phenyl cation (m/z 77) could be observed after initial losses. youtube.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and chromophoric systems within a molecule.

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring system. The primary chromophore is the benzaldehyde (B42025) moiety, which typically exhibits two main absorption bands:

A strong band corresponding to a π → π* transition within the aromatic system conjugated with the carbonyl group. For similar benzaldehydes, this appears in the range of 240-280 nm. nist.gov

A weaker band at longer wavelengths (typically >300 nm) due to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons.

The presence of the bromine atom and the electron-donating methylsulfanyl group will influence the position and intensity of these bands. The methylsulfanyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift of the π → π* transition compared to unsubstituted benzaldehyde.

The polarity of the solvent can significantly affect the electronic absorption spectrum, a phenomenon known as solvatochromism. wikipedia.orgtaylorandfrancis.com This effect is particularly pronounced for molecules with a change in dipole moment upon electronic excitation.

For the n → π* transition , an increase in solvent polarity typically leads to a hypsochromic (blue) shift. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for excitation. wikipedia.org

For the π → π* transition , which often involves an excited state that is more polar than the ground state (intramolecular charge transfer), an increase in solvent polarity generally causes a bathochromic (red) shift. rsc.org More polar solvents will better stabilize the more polar excited state, reducing the energy gap for the transition.

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water) would provide valuable information about the nature of its electronic ground and excited states. While fluorescence is not a dominant characteristic of simple benzaldehydes, the presence of the sulfur atom could potentially introduce some weak emission properties, which would also be sensitive to the solvent environment.

Applications of 2 Bromo 4 Methylsulfanyl Benzaldehyde in Complex Molecule Synthesis

A Linchpin in Heterocyclic Chemistry: Building Complex Scaffolds

The strategic placement of functional groups in 2-bromo-4-(methylsulfanyl)benzaldehyde provides chemists with multiple reaction handles to construct a variety of heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.

Crafting Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound serves as a key electrophilic center for condensation reactions with various nitrogen-containing nucleophiles, paving the way for the synthesis of important nitrogenous heterocycles.

Quinolines: The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can theoretically utilize this compound. In this approach, the aldehyde would react with a compound containing an activated methylene (B1212753) group adjacent to a carbonyl, in the presence of a base. While specific literature examples detailing this exact transformation are not prevalent, the general applicability of the Friedländer synthesis suggests that this compound could serve as a viable substrate, leading to the formation of quinolines bearing both the bromo and methylsulfanyl substituents. These substituents would then be available for further functionalization, allowing for the generation of diverse quinoline libraries.

Indoles: The Fischer indole (B1671886) synthesis, another cornerstone of heterocyclic chemistry, offers a potential route to indoles from this compound. This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org Although direct application of this method with this compound is not widely reported, the reactivity of the aldehyde group makes it a plausible candidate for this transformation. The resulting indole would bear the substituted phenyl ring, providing a scaffold for further synthetic modifications.

Thiadiazoles: The synthesis of thiadiazoles, five-membered rings containing two nitrogen atoms and a sulfur atom, can be envisioned through several pathways starting from this compound. One common method involves the reaction of an aldehyde with a thiosemicarbazide (B42300) derivative, followed by cyclization. ijpcbs.comnih.gov The aldehyde group of this compound can readily undergo condensation with thiosemicarbazide to form a thiosemicarbazone intermediate. Subsequent oxidative cyclization of this intermediate, often facilitated by various reagents, would lead to the formation of a 1,3,4-thiadiazole (B1197879) ring. The resulting product would feature the 2-bromo-4-(methylsulfanyl)phenyl substituent, offering opportunities for further diversification.

Constructing Sulfur-Containing Heterocycles

The presence of the methylsulfanyl group and the bromine atom on the benzaldehyde (B42025) ring provides avenues for the synthesis of various sulfur-containing heterocycles. For instance, the Gewald reaction, a multicomponent reaction, could potentially be adapted to use this compound for the synthesis of substituted thiophenes. This reaction typically involves an α-cyano ketone, an activated methylene compound, and elemental sulfur. While not a direct participant, the aldehyde could be transformed into a suitable precursor for this reaction.

More direct approaches could involve intramolecular cyclization strategies. For example, conversion of the aldehyde to a suitable derivative, followed by a reaction that utilizes the sulfur atom of the methylsulfanyl group or a reaction involving the bromine atom, could lead to the formation of thianaphthenes (benzothiophenes) or other sulfur-containing ring systems. A patented method for synthesizing 4-bromobenzo[b]thiophene (B1340190) involves the reaction of 2-bromo-6-fluorobenzaldehyde (B104081) with a mercaptoacetate (B1236969) derivative, followed by cyclization. google.com A similar strategy could be envisioned for this compound.

Formation of Oxygen-Containing Heterocycles

The aldehyde group of this compound is a key feature for the synthesis of oxygen-containing heterocycles such as benzofurans. One established method for benzofuran (B130515) synthesis involves the reaction of a salicylaldehyde (B1680747) with a suitable coupling partner. rsc.orgorganic-chemistry.org While this compound is not a salicylaldehyde itself, it can be chemically modified to introduce a hydroxyl group ortho to the aldehyde, making it a suitable precursor for such cyclization reactions.

Alternatively, Perkin's synthesis of benzofurans, which starts from coumarin, highlights the potential for intramolecular cyclizations to form this ring system. jocpr.com Although not a direct application, this illustrates the general strategies that could be adapted for this compound.

A Precursor for Biaryl and Polyaromatic Systems

The bromine atom on the aromatic ring of this compound is a versatile handle for carbon-carbon bond formation, making it an excellent precursor for the synthesis of biaryl and extended polyaromatic systems. These structures are of significant interest in materials science due to their unique electronic and photophysical properties.

Direct Arylation and Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems, and this compound is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org this compound can be readily coupled with a variety of arylboronic acids or esters in the presence of a palladium catalyst and a base to yield the corresponding biaryl compounds. The reaction conditions are generally mild and tolerate a wide range of functional groups, including the aldehyde and methylsulfanyl moieties. This allows for the synthesis of a diverse array of biaryl aldehydes with tailored electronic properties.

Heck Coupling: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can participate in Heck reactions with various alkenes, leading to the formation of stilbene (B7821643) derivatives and other vinylated aromatic compounds. These products can serve as building blocks for more complex polycyclic systems.

Stille Coupling: In the Stille reaction, an organotin compound is coupled with an organohalide. wikipedia.org this compound can be effectively coupled with various organostannanes to generate biaryl compounds. The Stille reaction is known for its tolerance of a wide range of functional groups and is a valuable tool for the synthesis of complex molecules.

Synthesis of Extended Pi-Conjugated Systems

The biaryl compounds synthesized from this compound can serve as precursors for the construction of larger, extended π-conjugated systems, such as polycyclic aromatic hydrocarbons (PAHs). These materials are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Intramolecular cyclization reactions of appropriately substituted biaryl systems derived from this compound can lead to the formation of various PAHs. For example, oxidative cyclization reactions can be employed to form new six-membered rings, extending the π-system. The presence of the methylsulfanyl group can influence the packing and electronic properties of the resulting PAHs, making it a useful substituent for tuning the material's performance. The synthesis of deep-red to near-infrared delayed fluorescence emitters has been achieved using brominated B1-polycyclic aromatic hydrocarbons in cross-coupling reactions. nih.gov This highlights the potential of using brominated aromatic compounds like this compound in the synthesis of advanced materials.

Role in the Synthesis of Scaffolds for Chemical Research

This compound serves as a versatile building block in the generation of diverse molecular scaffolds, which form the core structures of compound libraries used in chemical research and drug discovery. Its unique combination of reactive functional groups—an aldehyde, a bromine atom, and a methylsulfanyl group—on a benzene (B151609) ring allows for a variety of chemical modifications and the construction of complex, three-dimensional molecules.

Development of Complex Organic Scaffolds

The aldehyde group of this compound is a key functional handle for the construction of new molecular frameworks. It can readily undergo a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in elongating carbon chains and building more intricate molecular architectures.

The bromine atom on the aromatic ring provides another point of diversification. It is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, at the bromine-bearing position. This capability is crucial for creating libraries of related compounds with diverse chemical properties.

The methylsulfanyl group, while less reactive than the other two functional groups, can be modified under specific conditions. For instance, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and steric profile of the molecule. These modifications can be important for fine-tuning the biological activity or physical properties of the resulting scaffold.

Modular Synthesis Approaches Utilizing the Compound

The distinct reactivity of the functional groups in this compound makes it an ideal substrate for modular synthesis. In this approach, complex molecules are assembled from smaller, pre-functionalized building blocks in a stepwise and controlled manner. The aldehyde can be reacted first, followed by a cross-coupling reaction at the bromine position, or vice versa. This orthogonality allows for the systematic and predictable construction of a target molecule.

This modularity is particularly valuable in combinatorial chemistry, where large libraries of related compounds are synthesized for high-throughput screening. By using a variety of reaction partners for the aldehyde and bromine functionalities, a vast array of structurally diverse molecules can be generated from this single starting material. This approach accelerates the discovery of new molecules with desired properties.

Integration into Multi-Step Organic Syntheses

The strategic incorporation of this compound into multi-step synthetic sequences enables the efficient construction of complex target molecules. Its utility is evident in various advanced synthetic methodologies, including cascade reactions and total synthesis efforts.

Cascade Reactions and Tandem Processes

While specific examples of cascade reactions directly involving this compound are not extensively documented in the literature, its structure lends itself to the design of such processes. A hypothetical cascade could be initiated by a reaction at the aldehyde, which then triggers a subsequent intramolecular reaction involving the bromo or methylsulfanyl group. For example, the formation of an imine from the aldehyde could be followed by an intramolecular Heck reaction if a suitable unsaturated moiety is introduced.

Strategic Use in Total Synthesis Efforts

In the context of total synthesis, where the goal is the complete chemical synthesis of a complex natural product from simple starting materials, this compound can serve as a key intermediate. Its pre-functionalized aromatic ring can be incorporated into a larger molecular framework, with the aldehyde and bromine functionalities being manipulated at later stages of the synthesis.

The strategic placement of the bromo and methylsulfanyl groups can influence the reactivity and conformation of the molecule, which can be critical for achieving the desired stereochemistry in the final product. The aldehyde provides a convenient handle for connecting different parts of the molecule.

Photochemical and Electrochemical Transformations

The application of photochemical and electrochemical methods to this compound opens up additional avenues for its transformation. Photochemical reactions could potentially involve the excitation of the aromatic ring or the aldehyde, leading to unique cycloaddition or rearrangement reactions.

Green Chemistry Aspects in the Synthesis and Transformations of 2 Bromo 4 Methylsulfanyl Benzaldehyde

Environmentally Benign Synthetic Routes

The development of environmentally friendly synthetic pathways is a cornerstone of green chemistry. For 2-bromo-4-(methylsulfanyl)benzaldehyde, this involves rethinking traditional methods to incorporate more sustainable components, from catalysts to reaction media.

The use of transition metal catalysis, particularly with palladium and copper, offers significant advantages in terms of sustainability. These catalysts can facilitate reactions with high selectivity and efficiency under milder conditions, often leading to higher atom economy and reduced energy consumption.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-H bond formation. mdpi.com For a molecule like this compound, palladium catalysts could be employed in several hypothetical green routes. For instance, a palladium-catalyzed formylation of a corresponding aryl bromide precursor could be a viable synthetic step. bohrium.com Research has shown that palladium-catalyzed dehydrogenative fluoroalkoxylation of benzaldehydes can proceed with great atom and step economy by avoiding the need to install and remove directing groups. nih.gov This "transient directing group" strategy could be adapted for similar transformations. nih.gov Furthermore, palladium-catalyzed reactions are often effective at very low loadings (mol%), which minimizes metal contamination in the final product and reduces waste. mdpi.com

Copper Catalysis: Copper catalysts are an attractive green alternative to palladium due to copper's lower cost and toxicity. Copper-catalyzed reactions can be used for various transformations, including the synthesis of organometallics containing boron or tin, which are versatile intermediates. nih.gov A potential copper-catalyzed route could involve the formation of an organocopper intermediate followed by reaction with a suitable electrophile. nih.gov Copper-catalyzed reactions have been successfully employed for the synthesis of functionalized alkyl(aryl)alkynes, demonstrating compatibility with various functional groups, including bromo moieties. nih.gov

Table 1: Comparison of Potential Catalytic Systems

Catalyst System Potential Application in Synthesis Green Chemistry Advantages
Palladium (Pd) C-H activation/formylation, Cross-coupling reactions (e.g., Stille, Suzuki) sigmaaldrich.com High efficiency and selectivity, Low catalyst loadings, Broad substrate scope nih.govnih.gov
Copper (Cu) Propargylation/allenylation of aldehydes, Borylation reactions nih.govnih.gov Low cost, Low toxicity, Versatile reactivity nih.gov

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds are often immiscible in water, the use of micellar media, where surfactants form micelles, can create "pseudo-organic" environments that facilitate reactions between hydrophobic reagents. scienceopen.com This approach has been successfully used for the synthesis of ethers from aldehydes in water, demonstrating its potential for similar transformations in the synthesis of this compound. scienceopen.com Classical syntheses have also utilized water as a solvent in steps like the preparation of formaldoxime (B1209246), a reagent used in some aldehyde syntheses. orgsyn.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents (DESs) are emerging as a promising class of green solvents. nih.gov They are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor (like choline (B1196258) chloride and urea), which form a eutectic mixture with a melting point much lower than the individual components. nih.govmdpi.com DESs are attractive because they are often biodegradable, non-volatile, non-flammable, and can be derived from renewable resources. nih.gov They can act as both the solvent and catalyst in a reaction, simplifying the process. mdpi.com The recyclability of DESs has been demonstrated, further enhancing their sustainability. mdpi.com

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a chemical process.

Atom Economy: This metric, developed by Barry Trost, calculates the percentage of atoms from the starting materials that are incorporated into the desired final product. A higher atom economy signifies a more efficient reaction with less waste.

E-Factor: Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.

A traditional multi-step synthesis involving stoichiometric reagents and protective groups would likely have a low atom economy and a high E-Factor. In contrast, a modern route using catalytic methods would be inherently more atom-economical. For example, a direct C-H activation/bromination step would have a higher atom economy than a synthesis requiring the installation and subsequent removal of a directing group.

Table 2: Hypothetical Comparison of Synthetic Routes

Metric Traditional Route (e.g., Stoichiometric Bromination) Catalytic Route (e.g., C-H Activation)
Atom Economy Lower (byproducts like salts are formed) Higher (fewer atoms are wasted)
E-Factor Higher (more solvent and reagent waste) Lower (less waste generated per kg of product)

Minimization of Hazardous Reagents and Byproducts

Reducing the use and generation of hazardous substances is a fundamental goal of green chemistry. This involves selecting safer reagents and designing processes that minimize the formation of harmful byproducts.

The direct use of molecular bromine (Br₂) is hazardous due to its high toxicity, corrosivity, and volatility. nih.govmasterorganicchemistry.com Green chemistry seeks safer alternatives.

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com It provides a low, constant concentration of bromine in the reaction mixture, which can improve selectivity, for instance in allylic or benzylic brominations. masterorganicchemistry.comcommonorganicchemistry.com The use of NBS is considered more environmentally friendly as it can avoid the formation of certain organobromine byproducts. nih.gov

In-situ Generation of Bromine: An even safer approach is to generate bromine in situ from less hazardous precursors. A common method involves the oxidation of a bromide salt (like HBr or NaBr) with an oxidizing agent such as hydrogen peroxide (H₂O₂). nih.gov This method avoids the storage and transport of bulk bromine, and the only major byproduct from the oxidant is water. nih.gov

Other Brominating Agents: Other reagents like pyridinium (B92312) hydrobromide perbromide (PHP) and tribromoisocyanuric acid have also been developed as milder and more selective brominating agents. nih.govcommonorganicchemistry.com

Table 3: Comparison of Brominating Agents

Brominating Agent Formula Hazards Byproducts Green Advantages
Molecular Bromine Br₂ Highly toxic, corrosive, volatile nih.govmasterorganicchemistry.com HBr None
N-Bromosuccinimide C₄H₄BrNO₂ Irritant, solid Succinimide Safer handling, improved selectivity masterorganicchemistry.comnih.gov
HBr / H₂O₂ HBr / H₂O₂ Corrosive (HBr) H₂O Avoids transport/storage of Br₂, water is the byproduct nih.gov

A holistic approach to waste reduction involves integrating several green chemistry principles throughout the synthesis.

Catalysis: As discussed, using catalytic amounts of reagents instead of stoichiometric amounts drastically reduces inorganic salt waste from spent reagents.

Solvent Recycling: The use of greener solvents like DESs or water is often coupled with developing protocols for their recovery and reuse, significantly cutting down on solvent waste. mdpi.com

Process Intensification: Continuous flow chemistry, using microreactors, offers a powerful strategy for waste reduction. nih.gov The high surface-area-to-volume ratio allows for better temperature control, reducing the risk of runaway reactions and the formation of undesired byproducts. nih.gov This often leads to higher yields and purity, simplifying downstream processing and minimizing waste from purification steps. A continuous bromination process has been shown to improve selectivity and reduce byproducts. google.com

Work-up Procedures: Minimizing aqueous and organic solvent use during product extraction and purification is crucial. This can be achieved by designing reactions that are "cleaner," reducing the need for extensive chromatographic purification. Methods like crystallization are preferable to chromatography as they use less solvent. Some procedures describe extraction with solvents like toluene (B28343) or n-hexane followed by evaporation, which, while standard, contributes to solvent waste unless a robust recycling system is in place. google.com

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and economically viable process.

Energy Efficiency in Synthetic Processes

Traditional batch synthesis methods often rely on prolonged heating under reflux, leading to significant energy consumption. Modern approaches, such as microwave-assisted synthesis and flow chemistry, offer substantial improvements in energy efficiency by enabling rapid and targeted heating, as well as superior heat and mass transfer.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. ajrconline.orgyoutube.com The application of microwave irradiation to the synthesis of benzaldehyde (B42025) derivatives has been shown to be highly effective. For instance, the synthesis of dibenzylidenecyclohexanone derivatives through a crossed aldol (B89426) condensation of benzaldehydes with cyclohexanone (B45756) under microwave irradiation was completed in just 2 minutes, with yields ranging from 93% to 100%. ugm.ac.id This represents a dramatic improvement over traditional stirring methods. ugm.ac.id

While specific studies on the microwave-assisted synthesis of this compound are not prevalent in the reviewed literature, analogous transformations suggest its potential applicability. For example, microwave-assisted reductive N-alkylation of methyl carbamate (B1207046) with various aldehydes, including aromatic ones, has been achieved with high efficiency. organic-chemistry.org Similarly, the synthesis of 1,4-benzodiazepines from substituted benzaldehydes has been successfully performed using microwave assistance. acs.org These examples underscore the potential for developing a rapid and energy-efficient microwave-based protocol for the synthesis and derivatization of this compound. The key advantages would be a significant reduction in reaction time and consequently, lower energy consumption. ajrconline.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Benzaldehyde Derivatives

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield (Microwave)Reference
Crossed Aldol CondensationSeveral hours (reflux)2 minutes93-100% ugm.ac.id
Reductive N-AlkylationNot specified15 minutes66-96% organic-chemistry.org
Amide to Carboxylic Acid1 hour (reflux)7 minutes>99% youtube.com

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and easier scalability. ucsb.eduunimi.it These benefits directly contribute to increased energy efficiency and process sustainability. The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, minimizing energy waste. rsc.org

For the synthesis of this compound, a flow chemistry approach could involve the continuous feeding of reactants into a heated reactor coil or a packed-bed reactor containing a suitable catalyst. This would allow for precise temperature control and short residence times, leading to a more energy-efficient and scalable process compared to batch synthesis. researchgate.net The inherent safety of handling small volumes of reactants at any given time in a flow system also makes it an attractive option for industrial production. ucsb.edu

Table 2: Advantages of Flow Chemistry in Organic Synthesis

FeatureBenefitRelevance to this compound Synthesis
Enhanced Heat & Mass TransferFaster reaction rates, better selectivity, improved energy efficiency. rsc.orgPotentially higher yields and purity in shorter reaction times.
Precise Parameter ControlConsistent product quality, optimized reaction conditions. researchgate.netReproducible synthesis and transformations.
Improved SafetySmaller reaction volumes, better temperature control. ucsb.eduSafer handling of potentially hazardous reagents and intermediates.
Facile Scalability"Numbering-up" or "sizing-up" of reactors for increased throughput. rsc.orgStreamlined transition from laboratory to industrial production.

Process Intensification and Scale-Up Considerations

Process intensification refers to the development of smaller, cleaner, and more energy-efficient technologies for chemical production. youtube.com Both microwave-assisted synthesis and flow chemistry are key enabling technologies for process intensification. The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process optimization.

Flow chemistry is particularly well-suited for scale-up. rsc.orgmit.edu Instead of increasing the size of a single large reactor, which can introduce issues with heat and mass transfer, scaling up a flow process can be achieved by "numbering-up" – running multiple microreactors in parallel – or by "sizing-up" the dimensions of the flow reactor. rsc.org This modular approach allows for a more predictable and controlled scale-up process. The successful scale-up of a continuous manufacturing plant for a pharmaceutical product demonstrates the feasibility of this approach for complex, industrially relevant syntheses. mit.edu

In the context of this compound, a process intensification strategy would involve designing a continuous flow synthesis that integrates reaction, separation, and purification steps. This could involve the use of supported catalysts or reagents in packed-bed reactors to simplify downstream processing. ucsb.edu Furthermore, in-line analytical techniques can be employed to monitor the reaction in real-time, allowing for dynamic optimization and ensuring consistent product quality. By embracing these principles, the production of this compound can be made more sustainable, cost-effective, and safer.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of substituted benzaldehydes exist, future research could focus on developing more efficient, economical, and environmentally benign pathways to 2-bromo-4-(methylsulfanyl)benzaldehyde.

Greener Synthetic Routes : Research could be directed towards minimizing waste and avoiding hazardous reagents. One approach is the direct conversion of benzal halides to benzaldehydes using aqueous dimethylamine (B145610), which can be more efficient than hydrolysis with water alone. organic-chemistry.org This method presents a novel and economical way to obtain pure substituted benzaldehydes. organic-chemistry.org

In Situ Generation of Reagents : Methodologies that circumvent the isolation of unstable intermediates are highly desirable. For example, a general method for the homologation of aldehydes to benzylic ketones involves the in situ generation of aryldiazomethanes from aromatic aldehydes. nih.gov Adapting such principles could lead to novel transformations of the this compound scaffold.

Alternative Starting Materials : Exploring different starting materials could unveil new synthetic possibilities. A direct route for synthesizing p-methyl benzaldehyde (B42025) from acetaldehyde (B116499) has been developed, involving condensation, cycloaddition, and dehydrogenation catalyzed by organic amines. nih.gov Investigating analogous pathways starting from simple precursors could lead to innovative syntheses of this compound. Another potential starting material is 2-bromo-4-methylaniline (B145976), which can be converted to the corresponding benzaldehyde via a diazonium salt intermediate. orgsyn.org

A comparative table of potential synthetic precursors is presented below.

Starting MaterialSynthetic ApproachPotential Advantages
Corresponding Benzal HalideHydrolysis with aqueous dimethylamine organic-chemistry.orgEconomic, rapid, high purity organic-chemistry.org
2-Bromo-4-methylanilineDiazotization followed by formaldoxime (B1209246) reaction orgsyn.orgUtilizes a readily available precursor
Simple Aliphatic AldehydesCatalytic condensation and aromatization nih.govAtom-economical, direct route nih.gov
4-Hydroxy-benzaldehyde derivativesWilliamson etherification followed by functionalization orientjchem.orgModular approach for derivative synthesis orientjchem.org

Advanced Catalytic Applications

The presence of an aryl bromide and an aldehyde group makes this compound an excellent candidate for a variety of catalytic transformations. Future research can exploit these functionalities to synthesize complex molecules. A structurally similar compound, 2-bromo-4-methylbenzaldehyde (B1335389), is known to be a reactant in several catalytic reactions. sigmaaldrich.comchemicalbook.com

Cross-Coupling Reactions : The bromo substituent is a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings. sigmaaldrich.comchemicalbook.com This allows for the introduction of a wide range of substituents at the 2-position, leading to diverse molecular architectures.

Hydroacylation : The aldehyde group can participate in intermolecular and intramolecular hydroacylation of alkenes, a process that forms ketones and is a highly atom-economical way to create carbon-carbon bonds. sigmaaldrich.comchemicalbook.com

Multicomponent Reactions : Aldehydes are key components in many multicomponent reactions. For instance, pyrimidines can be formed through a three-component reaction involving an aldehyde, a ketone, and an amidine, often facilitated by a catalyst. mdpi.com Exploring the use of this compound in such reactions could lead to libraries of novel heterocyclic compounds. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning the synthesis and subsequent transformations of this compound from traditional batch processes to continuous flow chemistry offers numerous advantages.

Enhanced Efficiency and Safety : Flow chemistry allows for precise control over reaction parameters such as temperature and pressure, often leading to higher yields and shorter reaction times. nih.gov For reactions involving hazardous intermediates, such as the bromination of benzaldehyde, continuous flow can significantly improve safety by minimizing the volume of reactive material at any given time. researchgate.net

Scalability and Automation : Automated synthesis platforms integrated with flow reactors can enable the rapid optimization of reaction conditions and the production of compound libraries for screening purposes. The synthesis of C-glycosyl compounds has been successfully demonstrated in a flow system, showcasing the potential for complex tandem reactions like Wittig-Michael reactions. nih.gov This technology could be applied to the derivatization of this compound.

Deeper Computational Insights into Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules.

Reactivity Prediction : DFT calculations can elucidate the electronic properties of this compound, predicting its reactivity in various reactions. For example, studies on other substituted benzaldehydes have used DFT to analyze the influence of substituents on electrophilic aromatic substitution, which can be complex and not always explained by simple orbital theories. mdpi.com

Mechanism Elucidation : The mechanisms of complex reactions, such as the formation of Schiff bases from benzaldehyde derivatives, have been investigated using DFT to identify transition states and intermediates. nih.govresearchgate.netcanterbury.ac.uk Similar studies on this compound could guide the development of new reactions and catalysts.

Spectroscopic Analysis : Computational methods can simulate spectroscopic data (e.g., NMR chemical shifts), which aids in the characterization of new compounds derived from this scaffold. researchgate.net High-level DFT calculations have been used to study the rotational barriers and conformational energies of halobenzaldehydes, providing deep insight into their structural dynamics. researchgate.net

The table below summarizes key parameters that can be investigated using computational methods.

Computational MethodParameter InvestigatedSignificance
Density Functional Theory (DFT)Electronic structure, reaction energies mdpi.comnih.govPredicts reactivity and reaction feasibility mdpi.comnih.gov
Time-Dependent DFT (TD-DFT)Electronic transitions (UV-Vis spectra) researchgate.netAids in characterizing electronic properties researchgate.net
Natural Bond Orbital (NBO) AnalysisDonor-acceptor interactions, bond analysis researchgate.netExplains conformational stability and bonding researchgate.net
Gauge-Independent Atomic Orbital (GIAO)NMR chemical shifts researchgate.netAssists in structure elucidation researchgate.net

Design of New Functional Materials and Probes Based on the Compound's Scaffold

The unique substitution pattern of this compound makes its scaffold a promising starting point for the design of novel functional molecules.

Biological Probes and Therapeutic Agents : Benzaldehyde derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and anticancer agents. researchgate.net For example, substituted benzaldehydes have been used to create hydroxamic acid derivatives that show potential as anticancer therapeutics. mdpi.com The this compound core could be elaborated to target specific biological pathways or act as a fluorescent probe for cellular imaging.

Materials Science : The reactivity of the aldehyde and bromo groups allows for the incorporation of this scaffold into larger polymeric structures or onto surfaces to create new functional materials. The interaction of substituted benzaldehydes with macromolecules like human serum albumin has been studied, providing a basis for understanding how these molecules behave in biological systems and for designing new materials with tailored binding properties. nih.gov

Q & A

Basic Research Questions

Q. How can the crystal structure of 2-bromo-4-(methylsulfanyl)benzaldehyde be determined experimentally?

  • Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) . For visualization and thermal ellipsoid plotting, employ ORTEP-3 to generate high-quality structural diagrams . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer: Wear nitrile gloves, goggles, and a lab coat. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Conduct reactions in a fume hood due to potential vapor release, and store the compound under argon to prevent oxidation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer:

  • FT-IR/Raman: Identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, C-Br stretch ~550 cm⁻¹) .
  • NMR: Use 1H^{1}\text{H}-NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and the methylsulfanyl group (δ 2.5 ppm). 13C^{13}\text{C}-NMR will confirm the aldehyde carbon (δ ~190 ppm) .
  • GC-MS: Confirm molecular weight (M⁺ at m/z 234) and fragmentation patterns (e.g., loss of Br or SCH3_3 groups) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Methodological Answer: In SHELXL, apply restraints to bond distances/angles for disordered regions. For twinned data, use the TWIN/BASF commands to refine twin laws and scale factors . Validate models with Rint_{int} < 0.05 and check residual electron density maps for unmodeled features. Cross-validate with DFT-optimized geometries if discrepancies persist .

Q. What experimental designs are suitable for studying sulfide oxidation mechanisms involving this compound?

  • Methodological Answer: Investigate selective oxidation using HNO3_3/FeBr3_3 systems under inert atmospheres. Monitor reaction kinetics via UV-Vis spectroscopy (tracking aldehyde formation at 280 nm) or 1H^{1}\text{H}-NMR. Compare reactivity with analogs (e.g., 4-(methylsulfanyl)benzaldehyde) to assess electronic effects of the bromine substituent .

Q. How can structure-activity relationships (SAR) be explored through synthetic analogs?

  • Methodological Answer: Synthesize derivatives via nucleophilic substitution (e.g., replacing Br with methoxy or amine groups) or oxidation of the methylsulfanyl group to sulfoxide/sulfone. Compare bioactivity (e.g., enzyme inhibition assays) and correlate with electronic parameters (Hammett σ values) or steric effects. Refer to analogs like 4-bromo-3-(difluoromethoxy)benzaldehyde for substitution pattern influences .

Q. How should researchers address unexpected spectral peaks (e.g., in NMR or GC-MS)?

  • Methodological Answer: For NMR, run 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC to assign ambiguous signals. If impurities are suspected, purify via column chromatography (silica gel, hexane/ethyl acetate gradient). For GC-MS, use high-resolution MS (HRMS) to distinguish isobaric species. Computational tools like Gaussian can simulate spectra to identify side products (e.g., oxidized or dimerized byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.